molecular formula C7H12O3S B2681616 Methanesulfonic acid hex-5-ynyl ester CAS No. 79496-61-0

Methanesulfonic acid hex-5-ynyl ester

Cat. No.: B2681616
CAS No.: 79496-61-0
M. Wt: 176.23
InChI Key: XSECZSJAHVFTEN-UHFFFAOYSA-N
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Description

Methanesulfonic acid hex-5-ynyl ester is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, making it valuable in numerous applications.

Preparation Methods

The synthesis of methanesulfonic acid hex-5-ynyl ester involves specific synthetic routes and reaction conditions. One common method includes the esterification of methanesulfonic acid with hex-5-yn-1-ol. This reaction typically requires a strong acid catalyst and is conducted under controlled temperature conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often employing advanced techniques to optimize efficiency and scalability .

Chemical Reactions Analysis

Methanesulfonic acid hex-5-ynyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanesulfonic acid hex-5-ynyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methanesulfonic acid hex-5-ynyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing methanesulfonic acid and hex-5-yn-1-ol, which can then participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methanesulfonic acid hex-5-ynyl ester can be compared with other similar compounds, such as:

  • Methanesulfonic acid ethyl ester
  • Methanesulfonic acid methyl ester
  • Methanesulfonic acid propyl ester

These compounds share similar chemical structures but differ in their alkyl chain lengths and properties. This compound is unique due to its longer alkyl chain and the presence of an alkyne group, which imparts distinct chemical reactivity and applications .

Properties

IUPAC Name

hex-5-ynyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-3-4-5-6-7-10-11(2,8)9/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSECZSJAHVFTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79496-61-0
Record name hex-5-yn-1-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methanesulphonyl chloride (23.7 ml) in dry dichloromethane (25 ml.) was added dropwise to a solution of hex-5-yn-1-ol (Lancaster Synthesis, 25 g) and triethylamine (47.3 ml) in dichloromethane (300 ml), stirred under a nitrogen atmosphere at -70°. The resulting mixture was allowed to warm to room temperature over 16 hours. The mixture was then washed with water, dilute hydrochloric acid, saturated sodium bicarbonate solution and brine before drying over anhydrous magnesium sulphate and evaporation in vacuo. Hex-5-ynyl methanesulphonate was obtained as an oil (43.6 g) and was used without purification.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.3 ml of hexynol 17a, in 15 ml of diethyl ether was added 3 ml of triethyl amine, followed by 1.6 ml of mesyl chloride at 0° C. The mixture was stirred for 1 hr at 0° C., then diluted with 20 ml of water and extracted with diethyl ether. The extract was washed with 1N NaOH, water, dried and concentrated, to give 3.5 g of mesylate 17b as a colorless oil. Rf 0.65 (heptane/acetone 1/1).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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